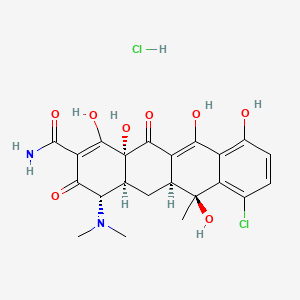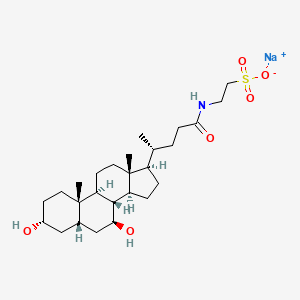
Chlortetracycline hydrochloride
Übersicht
Beschreibung
Chlortetracycline Hydrochloride is a tetracycline with broad-spectrum antibacterial and antiprotozoal activity . It is bacteriostatic and inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the addition of amino acids to the growing peptide chain . This tetracycline is active against a wide range of gram-positive and gram-negative organisms, spirochetes, rickettsial species, certain protozoa, and Mycoplasma and Chlamydia organisms .
Synthesis Analysis
The regulatory role of CtcS, a potential member of MarR (multiple antibiotic resistance regulator) family of transcriptional regulators in S. aureofaciens F3, was demonstrated . Knockdown of ctcS altered the transcription of several biosynthesis-related genes and reduced the production of tetracycline (TC) and CTC .
Molecular Structure Analysis
Chlortetracycline Hydrochloride is a salt of chlortetracycline . It is generally used as a veterinary and aquaculture medicine .
Chemical Reactions Analysis
The degradation rates of 60 mg L −1 CTC in microbial fuel cells (MFCs) were 74.2% within 7 days . The degradation of chlortetracycline hydrochloride (CTC) by activated peroxymonosulfate (PMS) with natural manganese sand (NMS) was also studied .
Physical And Chemical Properties Analysis
Chlortetracycline Hydrochloride is a salt of chlortetracycline . It is generally used as a veterinary and aquaculture medicine . It is often used on dairy cattle and aquacultured catfish, salmon, and lobster .
Wissenschaftliche Forschungsanwendungen
Degradation of Chlortetracycline Hydrochloride
Chlortetracycline hydrochloride (CTC) can be degraded by activated peroxymonosulfate (PMS) with natural manganese sand (NMS). This process has been studied for the purification of water and wastewater . The degradation pathways of CTC have been proposed from the liquid chromatograph–mass spectrometer (LC–MS) results .
Antibiotic Properties
Chlortetracycline hydrochloride is a type of antibiotic that is widely used for agricultural planting, animal disease treatment, and human medical purposes . However, it is challenging to metabolize by humans and animals’ metabolic processes and has been extensively studied in the ecosystem .
Environmental Impact
Due to its widespread use, CTC has been detected as a common species causing water contamination worldwide . It may trigger the imbalance of the ecosystem and threaten human health through the food chain .
4. Degradation by Graphene Supported Cobalt Oxide Chlortetracycline can be efficiently degraded by graphene supported cobalt oxide activated peroxydisulfate. This process has been investigated for the removal of CTC from wastewater .
Fluorescence Assays
Chlortetracycline hydrochloride has been used in fluorescence assays to detect the Ca+2 influx required for the completion of acrosome reaction in human spermatozoa .
Wirkmechanismus
Target of Action
Chlortetracycline hydrochloride, like other tetracyclines, primarily targets the bacterial ribosome . The bacterial ribosome plays a crucial role in protein synthesis, which is essential for bacterial growth and reproduction .
Mode of Action
Chlortetracycline competes for the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .
Biochemical Pathways
The primary biochemical pathway affected by chlortetracycline is protein synthesis. By binding to the A site of the bacterial ribosome, chlortetracycline interferes with the normal function of the ribosome, preventing the addition of amino acids to the growing peptide chain . This disruption of protein synthesis affects various downstream processes that rely on these proteins, ultimately inhibiting bacterial growth and reproduction .
Pharmacokinetics
Chlortetracycline is part of the oldest group of tetracyclines, characterized by poor absorption after food . It is rapidly but moderately absorbed from the gastrointestinal tract, with the lowest absorption being for chlortetracycline . These ADME properties impact the bioavailability of chlortetracycline, influencing its effectiveness as an antibiotic .
Result of Action
The primary result of chlortetracycline’s action is the inhibition of bacterial growth and reproduction. By preventing protein synthesis, chlortetracycline disrupts essential cellular processes within the bacterial cell, leading to a bacteriostatic effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of chlortetracycline. For instance, the presence of chlortetracycline in the environment can disrupt the microbial ecology structure, posing a threat to aquatic and terrestrial biodiversity . Furthermore, the degradation of chlortetracycline can be influenced by various environmental factors, including the presence of other substances and the characteristics of the surrounding environment .
Safety and Hazards
Zukünftige Richtungen
Chlortetracycline can be transmitted over multiple generations and weaken the immune defense of offspring, raising concerns on the population hazards and ecological risk of antibiotics in the natural environment . The degradation of chlortetracycline hydrochloride (CTC) by activated peroxymonosulfate (PMS) with natural manganese sand (NMS) was also studied .
Eigenschaften
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7-,8-,15-,21-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAPHLRPFNSDNH-MRFRVZCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57-62-5 (Parent) | |
| Record name | Chlortetracycline hydrochloride [USP:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045076 | |
| Record name | Chlortetracycline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlortetracycline hydrochloride | |
CAS RN |
64-72-2, 165101-50-8, 3671-08-7 | |
| Record name | Chlortetracycline hydrochloride [USP:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alexomycin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165101508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlortetracycline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlortetracycline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlortetracycline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, [4S-(4α,4aα,5aα,6β,12aα)]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chlortetracycline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORTETRACYCLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1GX33ON8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: CTC-HCl is a tetracycline antibiotic that exerts its antibacterial action by binding to the 30S ribosomal subunit of susceptible bacteria. [, ] This binding inhibits protein synthesis by interfering with the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. [, ]
A: Yes, the specific chemical structure of CTC-HCl, particularly the C4-dimethylamino group, plays a crucial role in its binding affinity to the ribosome. [] Modifications to this structure can significantly alter its antibacterial activity and potency. []
ANone: The molecular formula of chlortetracycline hydrochloride is C22H23ClN2O8 • HCl. Its molecular weight is 515.36 g/mol.
A: Yes, various spectroscopic methods, including infrared (IR) spectroscopy and X-ray diffraction, are employed to characterize and differentiate between different crystalline forms of CTC-HCl. [] These techniques provide insights into the structural properties of the compound.
A: The solubility of CTC-HCl in different media, particularly at gastric pH values, significantly impacts its dissolution rate and subsequent absorption in the gastrointestinal tract. [] Studies have shown that the free base forms of CTC and other tetracyclines (DMCT, MOTC) exhibit higher solubility than their hydrochloride salts at these pH levels, potentially influencing their bioavailability. []
A: Synthesizing novel salts of CTC, such as chlortetracycline bisulfate and chlortetracycline mesylate, has been investigated as a strategy to enhance its solubility in water compared to CTC-HCl. [] These modifications aim to improve the compound's bioavailability and facilitate its application in animal breeding and formulation technologies. []
A: Research indicates that CTC-HCl exhibits varying stability depending on the ointment base used. [] It demonstrates lower stability in absorption bases, with a decrease observed over 12 months, even in the presence of antioxidants. [] Comparatively, CTC-HCl shows greater stability in water-in-oil emulsion bases compared to oil-in-water emulsion bases. []
ANone: Several analytical techniques are employed for the detection and quantification of CTC-HCl. High-performance liquid chromatography (HPLC) coupled with various detectors is widely used for determining CTC-HCl levels in various matrices, including:
- Animal feed: HPLC methods are used for determining CTC-HCl in ruminant and poultry/swine feeds, achieving accurate quantification in the 10-100 ppm range. []
- Honey: Solid-phase extraction followed by LC-MS/MS analysis enables the simultaneous determination of CTC-HCl and other antibiotic residues in honey, demonstrating high sensitivity and accuracy. []
- Milk: Surface-enhanced Raman spectroscopy (SERS), utilizing substrates like self-assembled gold nanobipyramids, provides a rapid and sensitive method for detecting CTC-HCl in milk. []
A: Research has demonstrated that CTC-HCl exhibits concentration-dependent effects on the growth of freshwater algae like Microcystis aeruginosa and Scenedesmus obliquus. [] While low concentrations (e.g., 0.5 mg/L) might promote the growth of certain algae, higher concentrations generally inhibit their growth. []
A: The release of CTC-HCl and its degradation products into aquatic environments, even at low concentrations, raises concerns about their potential effects on non-target organisms like algae. [, ] Understanding the ecotoxicological impact of CTC-HCl and implementing effective mitigation strategies is crucial for environmental protection.
A: Yes, exposure to UV light can degrade CTC-HCl, and the resulting degradation products can have varying effects on freshwater algae, depending on the duration of UV exposure and the specific algal species. []
A: Yes, researchers are exploring alternative approaches for the removal of CTC-HCl from wastewater. One promising method involves the use of porous binary metal–organic gels (MOGs) as highly efficient adsorbents. [] These MOGs, characterized by their large surface area and strong chemical stability, demonstrate excellent adsorption capacities for CTC-HCl, making them potential candidates for water remediation applications. []
A: Studies using Aliivibrio fischeri as a model organism have explored the combined effects of CTC-HCl and OTCC. [] These mixtures often exhibit a phenomenon called hormesis, characterized by a biphasic response, with low concentrations stimulating and higher concentrations inhibiting biological processes. [] Understanding the nature of these interactions is crucial for accurately predicting the ecological risks associated with mixtures of antibiotics in the environment.
A: The existence of different crystalline forms (polymorphs) of CTC-HCl has significant implications for its pharmaceutical applications. [] Polymorphism can influence the dissolution behavior, gastrointestinal absorption, and ultimately the bioavailability of the drug. [] Understanding and controlling the polymorphic form of CTC-HCl is essential for ensuring consistent therapeutic efficacy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[{[10,10-Dihydroxy-2,6-diimino-9-(sulfooxy)octahydro-1H,8H-pyrrolo[1,2-c]purin-4-yl]methoxy}(hydroxy)methylidene]sulfamic acid](/img/structure/B1139283.png)


